molecular formula C13H11BrN2O B11121930 2-bromo-N-(6-methylpyridin-2-yl)benzamide CAS No. 121287-67-0

2-bromo-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11121930
CAS No.: 121287-67-0
M. Wt: 291.14 g/mol
InChI Key: IBAYUEXXOZGRRE-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O This compound is characterized by the presence of a bromine atom attached to the benzamide moiety and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromoaniline and 6-methylpyridine-2-carboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 6-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-bromoaniline to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide derivative.

Scientific Research Applications

2-bromo-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-N-(6-methylpyridin-2-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine and methylpyridinyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

CAS No.

121287-67-0

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17)

InChI Key

IBAYUEXXOZGRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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